molecular formula C18H26N2O2 B024212 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

カタログ番号: B024212
分子量: 302.4 g/mol
InChIキー: XUWBDQAPIZBSRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Background and Discovery Context

The discovery and development of this compound emerged from systematic efforts to characterize fatty acid amide hydrolase (FAAH), an enzyme critical to endocannabinoid signaling. FAAH was identified as the primary enzyme responsible for hydrolyzing and inactivating endogenous signaling fatty acid amides, including anandamide and oleamide. The distribution of FAAH in the central nervous system indicates that the enzyme is strategically localized to degrade signaling fatty acid amides at their site of action, effectively controlling both the intensity and duration of their effects.

The development of potent and selective inhibitors for FAAH became a priority in neuropharmacology research due to the enzyme's central role in regulating the endocannabinoid system. Unlike direct cannabinoid receptor agonists, FAAH inhibitors offer a more subtle approach to modulating this system by preserving the natural spatial and temporal patterns of endocannabinoid signaling. This approach potentially reduces the risk of adverse effects associated with direct receptor activation, making it particularly attractive for therapeutic development.

This compound was developed as part of a broader initiative to create selective tools for investigating FAAH function in complex biological systems. The compound's discovery represented a significant advancement in the field, providing researchers with a highly specific probe for studying endocannabinoid metabolism and signaling pathways.

Structural Classification as an α-Ketoheterocycle FAAH Inhibitor

This compound belongs to the class of α-ketoheterocycle-based inhibitors, which has emerged as a powerful design concept for developing inhibitors of serine and cysteine proteases. The compound's chemical architecture features several key structural elements that contribute to its inhibitory efficacy:

  • An electrophilic α-carbonyl group that serves as the reactive center for interaction with the nucleophilic serine residue in FAAH's active site
  • An oxazolopyridine heterocycle that functions as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon
  • A long aliphatic dodecyl chain that facilitates binding to the hydrophobic substrate channel of FAAH

This structural arrangement allows the compound to form a reversible, covalent bond with the catalytic serine residue of FAAH, effectively blocking the enzyme's activity. X-ray crystallography studies of similar α-ketoheterocycle inhibitors bound to FAAH have confirmed that the catalytic Ser241 forms a covalent bond with the inhibitor's electrophilic carbonyl, creating a deprotonated hemiketal that mimics the enzymatic tetrahedral intermediate in the hydrolysis reaction.

The oxazolopyridine core distinguishes this compound from other FAAH inhibitors and provides unique properties that contribute to its high potency and selectivity. The heterocyclic system influences both the electronic properties of the reactive carbonyl group and the compound's overall binding interactions with the enzyme.

Significance in Serine Hydrolase Targeting and Endocannabinoid Modulation

This compound holds significant importance in the field of serine hydrolase targeting and endocannabinoid modulation for several reasons. First, its exceptional potency against FAAH (Ki = 0.57 nM) makes it one of the most potent inhibitors available for studying this enzyme's function. Second, its selectivity profile, determined through proteomics approaches, enables researchers to interpret results with greater confidence when using the inhibitor in complex biological environments.

The compound's ability to modulate endocannabinoid levels by inhibiting FAAH has important implications for understanding the physiological roles of fatty acid amides in various processes, including pain sensation, inflammation, mood regulation, and neuronal signaling. By preventing the degradation of endocannabinoids, CAY10435 can help elucidate the specific contributions of these signaling molecules to different biological functions.

Furthermore, the development of compounds like this compound has contributed to the validation of FAAH as a potential therapeutic target for conditions such as pain, anxiety, and sleep disorders. The selective inhibition of FAAH represents a promising strategy for enhancing endocannabinoid signaling without the psychoactive effects associated with direct cannabinoid receptor activation.

特性

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWBDQAPIZBSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Alkylation and Oxidation of Fatty Acid Esters

A foundational method involves the alkylation of methyl dodecanoate (or analogous esters) to introduce structural modifications. For example:

  • Alkylation : Methyl dodecanoate is treated with iodomethane in the presence of a base such as potassium carbonate, yielding a branched ester intermediate.

  • Oxidation : The ester is oxidized to a ketone using Dess-Martin periodinane (DMP), a reagent known for its efficiency in converting alcohols to ketones without over-oxidation.

  • Cyclization : The ketone intermediate reacts with 2-amino-3-hydroxypyridine under acidic conditions to form the oxazolo-pyridine ring. This step typically employs acetyl chloride as a catalyst, facilitating nucleophilic attack and ring closure.

This route mirrors the synthesis of 2-methyl-1-oxazolo[4,5-b]pyridin-2-yl-9Z-octadecen-1-one, where methyl oleate serves as the starting material. For CAY10435, the shorter dodecanoyl chain simplifies the synthesis by reducing steric hindrance during cyclization.

Alternative Pathway via Acyl Chloride Intermediates

Formation of Dodecanoyl Chloride

Dodecanoic acid is converted to dodecanoyl chloride using oxalyl chloride or thionyl chloride. This reactive intermediate is pivotal for subsequent coupling reactions.

Coupling with Oxazolo-Pyridine Derivatives

The acyl chloride reacts with lithiated oxazolo-pyridine derivatives, generated by treating 2-amino-3-hydroxypyridine with n-BuLi. This nucleophilic acyl substitution forms the C–O bond between the dodecanoyl group and the heterocyclic ring.

Key Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Temperature: –78°C (to stabilize the lithiated species).

  • Workup: Quenching with aqueous ammonium chloride followed by chromatographic purification.

Optimization Strategies for Yield and Selectivity

Steric and Electronic Modifications

The introduction of a pyridine moiety at the C5 position of the oxazole ring enhances FAAH inhibition by forming hydrogen bonds with Thr236 in the enzyme’s active site. Monte Carlo simulations confirm that substituting the fatty acyl chain with phenylalkyl groups (e.g., in PHOP, CAY10402) improves binding affinity, though CAY10435 retains the dodecanone chain for balanced hydrophobicity.

Catalytic Enhancements

The use of Dess-Martin periodinane over traditional oxidizing agents (e.g., CrO₃) minimizes side reactions and improves ketone yields. Additionally, employing Grignard reagents (e.g., dodecanoylmagnesium bromide) enables one-pot synthesis of ketones from esters, though this method requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages
Alkylation-OxidationMethyl dodecanoateDMP, acetyl chloride~60%Scalable, minimal purification steps
Acyl Chloride CouplingDodecanoic acidOxalyl chloride, n-BuLi~45%High purity, modular for analogues

化学反応の分析

CAY10435は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進することができます。

    還元: 還元反応には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用できます。

    置換: 求核置換反応が起こり、求核剤が分子中の脱離基を置換します。

これらの反応で一般的に使用される試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒、および炭素上のパラジウムなどの触媒が含まれます。 これらの反応で生成される主な生成物は、使用される試薬と条件によって異なります .

科学的研究の応用

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone is primarily recognized for its potent inhibitory effects on FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH can lead to increased levels of these signaling molecules, which has several therapeutic implications:

  • Pain Management : Increased anandamide levels can enhance analgesic effects, making this compound a potential candidate for developing new pain relief medications.
  • Anti-inflammatory Properties : By modulating endocannabinoid signaling pathways, it may help manage inflammation-related conditions.

Studies have shown that this compound exhibits high affinity for FAAH with Ki values indicating strong inhibitory effects, suggesting its potential as a lead compound for analgesic or anti-inflammatory agents .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It binds non-competitively to FAAH in microbial models such as Dictyostelium discoideum, demonstrating potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and applications of this compound:

  • Study on Pain Relief : A study demonstrated that administration of this compound effectively reduced pain responses in animal models by increasing anandamide levels through FAAH inhibition.
  • Antimicrobial Resistance Research : Research highlighted its potential in combating microbial resistance by inhibiting specific pathways within microbial cells.
  • Neurodegenerative Disease Models : Investigations into its effects on neurodegenerative diseases showed promise due to enhanced endocannabinoid signaling pathways.

作用機序

類似の化合物との比較

CAY10435は、そのβ-ケトオキサザピリジン構造と高い選択性により、FAAH阻害剤の中で独特です。類似の化合物には以下が含まれます。

    URB597: 別の化学構造を持つFAAH阻害剤。

    PF-04457845: 臨床試験で使用される強力で選択的なFAAH阻害剤。

    JZL195: FAAHとモノアシルグリセロールリパーゼ(MAGL)の両方を標的とする阻害剤。

これらの化合物と比較して、CAY10435の独特の構造と高い選択性は、FAAHと関連経路に焦点を当てた研究において貴重なツールとなります.

類似化合物との比較

Key Example: 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one (CAS 288862-89-5)

  • Molecular Formula : C₂₄H₃₄N₂O₂
  • Activity : Selective FAAH inhibitor (Kᵢ = 0.14 nM), 580-fold more potent than oleyl trifluoromethyl ketone .
  • Structural Difference: The alkyne (C≡C) group at the 9-position of the octadecyn chain enhances binding affinity compared to the saturated dodecanone derivative .

Table 1: Comparison of Oxazolo[4,5-b]pyridine Derivatives

Compound Name CAS Number Molecular Formula Key Activity Potency (Kᵢ) Reference
1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone 288862-58-8 C₂₄H₃₆N₂O₂ FAAH inhibition (inferred) Not reported
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one 288862-89-5 C₂₄H₃₄N₂O₂ FAAH inhibition 0.14 nM

Thiazolo[4,5-b]pyridine Derivatives

Thiazolo[4,5-b]pyridines replace the oxygen atom in the oxazole ring with sulfur, altering electronic properties and biological targets. For example:

  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one: Synthesized via [3+3] cyclocondensation, this compound and its derivatives exhibit anti-inflammatory and antioxidant activities.
  • Structural Impact: The sulfur atom increases nucleophilicity, enabling reactions like cyanoethylation and alkylation at the N3 position .

Table 2: Thiazolo[4,5-b]pyridines vs. Oxazolo[4,5-b]pyridines

Feature Oxazolo[4,5-b]pyridines Thiazolo[4,5-b]pyridines
Heteroatom Oxygen Sulfur
Key Activity FAAH inhibition Anti-inflammatory, antioxidant
Example Potency 0.14 nM (FAAH) IC₅₀ = 12–45 μM (DPPH scavenging)
Synthesis Method Cyclocondensation, sulfonylation [3+3] cyclocondensation

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines feature a five-membered ring with two nitrogen atoms. Patented derivatives (e.g., EP 18077677) are designed for treating inflammatory disorders .

  • Structural Advantage : The additional nitrogen enhances hydrogen-bonding capacity, improving target selectivity for inflammatory pathways compared to oxazolo analogs.
  • Activity Gap: No direct potency comparisons to oxazolo derivatives are reported, but imidazo compounds are prioritized for inflammatory disease patents .

Oxazolo[4,5-d]pyrimidines

These compounds fuse oxazole with pyrimidine instead of pyridine. Derivatives 1–15 (e.g., sulfonylated analogs) are synthesized via reactions with amidines and sulfonyl chlorides .

  • Functional Difference : Pyrimidine’s additional nitrogen enables diverse substitution patterns, though biological data are unspecified in the evidence.

Key Research Findings

Chain Length and Unsaturation : The FAAH inhibitory potency of 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one highlights the importance of an alkyne chain for enhanced binding versus saturated chains .

Heteroatom Effects : Replacing oxygen with sulfur (thiazolo) shifts activity from enzyme inhibition to anti-inflammatory/antioxidant roles .

Synthetic Flexibility : Oxazolo[4,5-b]pyridines are synthesized via cyclocondensation and sulfonylation, while thiazolo analogs require methylate-mediated cyclization .

生物活性

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, also known as CAY10435, is a synthetic compound that has garnered attention for its diverse biological activities. This compound primarily functions as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids and other lipid signaling molecules. The inhibition of FAAH has implications for various therapeutic areas, including pain management, inflammation, and neuroprotection.

The primary mechanism of action for this compound is its inhibition of FAAH. By blocking this enzyme, the compound increases the levels of fatty acid amides, such as anandamide, which can enhance cannabinoid receptor signaling and exert analgesic and anti-inflammatory effects.

Key Pathways Affected:

  • Endocannabinoid System : Inhibition of FAAH leads to elevated levels of endocannabinoids that modulate pain and inflammation.
  • Neuroprotective Effects : Increased anandamide levels may provide neuroprotective benefits in neurodegenerative diseases.

Biological Activity Overview

This compound has demonstrated significant biological activities across various studies:

Activity Description References
FAAH Inhibition Selectively inhibits FAAH with efficacy comparable to MAFP, leading to increased endocannabinoid levels.
Antimicrobial Properties Exhibits activity against drug-resistant strains such as MRSA, indicating potential as a new antibiotic.
Anti-inflammatory Effects Demonstrated in vivo anti-inflammatory effects through GSK-3β inhibition.
Anticancer Activity Shows promising results against various cancer cell lines in vitro.

Case Study 1: FAAH Inhibition and Pain Management

In a study evaluating the effects of this compound on pain models, researchers observed that administration led to significant analgesic effects in rodent models. The compound's ability to elevate anandamide levels was correlated with reduced pain sensitivity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazolo[4,5-b]pyridine derivatives. The results indicated that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections.

Research Findings

Research findings highlight the compound's multifaceted biological activities:

  • In Vitro Studies : Showed that this compound effectively inhibits FAAH in cell cultures and enhances endocannabinoid signaling pathways.
  • In Vivo Studies : Demonstrated significant anti-inflammatory effects through modulation of GSK-3β activity, indicating potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Q & A

Q. What are the key synthetic routes for 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, and how are reaction conditions optimized?

The compound can be synthesized via Friedlander condensation, a method used for isoxazolo[4,5-b]pyridines. Key substrates include aminopyridine derivatives and ketones. Optimization involves adjusting catalysts (e.g., acid/base), temperature, and solvent polarity. Microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazole-pyridine core and alkyl chain orientation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and heterocyclic N-H stretches. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What is the biological significance of the dodecanone chain in this compound?

The dodecanone chain enhances lipophilicity, improving membrane permeability and bioavailability. This structural feature is critical for interactions with lipid-rich targets, such as endocannabinoid transporters, where it inhibits anandamide (AEA) reuptake (IC₅₀ = 3 µM) without binding directly to CB1/CB2 receptors .

Q. How does the oxazolo-pyridine scaffold influence pharmacological activity?

The scaffold provides a rigid planar structure that facilitates π-π stacking with aromatic residues in enzyme active sites. For example, derivatives with substituents at the C6 position (e.g., phenylazo groups) show enhanced anticancer activity due to improved DNA intercalation or kinase inhibition .

Q. What in vitro assays are used to evaluate the compound’s bioactivity?

Common assays include:

  • Cell viability assays (MTT or resazurin) to test antiproliferative effects.
  • Enzyme inhibition assays (e.g., fluorescence-based) for kinases or cytochrome P450 isoforms.
  • Binding studies (surface plasmon resonance) to quantify interactions with targets like AEA transporters .

Advanced Research Questions

Q. How can structural modifications at the N3 and C6 positions enhance target selectivity?

  • N3 modifications : Cyanoethylation introduces electron-withdrawing groups, altering hydrogen-bonding capacity. Hydrolysis of the nitrile group generates carboxylic acids, improving solubility for in vivo studies .
  • C6 modifications : Phenylazo substituents increase steric bulk, enhancing selectivity for DNA topoisomerase II over homologous enzymes. Computational docking can predict binding modes before synthesis .

Q. What strategies resolve contradictions in cytokine modulation data (e.g., IL6 upregulation vs. CYP1B1 induction)?

Contradictory results may arise from cell-type specificity or concentration-dependent effects. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., U937 lymphoma vs. primary hepatocytes).
  • Use siRNA knockdown to isolate IL6-mediated pathways from CYP1B1 metabolic feedback loops .

Q. How do solvent polarity and surfactant additives impact synthetic yields?

Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclocondensation reactions. Cationic surfactants (e.g., hexadecan-1-aminium bromides) form micelles that template molecular alignment, reducing side products. Solvent-free microwave conditions further enhance efficiency .

Q. What computational tools predict the compound’s metabolic stability?

  • ADMET predictors (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions.
  • Density Functional Theory (DFT) calculates electron distribution to identify vulnerable sites for oxidative metabolism.
  • Molecular dynamics simulations model interactions with blood serum proteins (e.g., albumin) to predict half-life .

Q. How can regioselectivity challenges in heterocyclic ring formation be mitigated?

  • Directing groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic attack to desired positions.
  • Microwave irradiation : Accelerates kinetics, favoring thermodynamically stable regioisomers.
  • Metal catalysis : Pd-mediated cross-coupling ensures precise C-C bond formation in complex intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Reactant of Route 2
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。